Bienvenue dans la boutique en ligne BenchChem!

3-(4,4-difluorocyclohexyl)propan-1-ol

Lipophilicity ADME property Lead optimization

3-(4,4-Difluorocyclohexyl)propan-1-ol is a gem‑difluorinated cyclohexyl alcohol (C₉H₁₆F₂O, MW 178.22 g mol⁻¹) that serves as a key synthetic intermediate in the construction of 4,4‑difluorocyclohexyl‑containing pharmacophores. The 4,4‑difluoro substitution pattern imposes a distinct chair conformation with axial fluorine atoms, differentiating it from non‑fluorinated, regioisomeric, and positional‑isomer analogs in both physicochemical properties and target‑binding geometry.

Molecular Formula C9H16F2O
Molecular Weight 178.22 g/mol
CAS No. 1782085-58-8
Cat. No. B6158519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-difluorocyclohexyl)propan-1-ol
CAS1782085-58-8
Molecular FormulaC9H16F2O
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCCO)(F)F
InChIInChI=1S/C9H16F2O/c10-9(11)5-3-8(4-6-9)2-1-7-12/h8,12H,1-7H2
InChIKeySWXYDJCBHIPAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4,4-Difluorocyclohexyl)propan-1-ol (CAS 1782085-58-8): Fluorinated Cyclohexyl Building Block for IL-17‑Targeted Medicinal Chemistry


3-(4,4-Difluorocyclohexyl)propan-1-ol is a gem‑difluorinated cyclohexyl alcohol (C₉H₁₆F₂O, MW 178.22 g mol⁻¹) that serves as a key synthetic intermediate in the construction of 4,4‑difluorocyclohexyl‑containing pharmacophores [1]. The 4,4‑difluoro substitution pattern imposes a distinct chair conformation with axial fluorine atoms, differentiating it from non‑fluorinated, regioisomeric, and positional‑isomer analogs in both physicochemical properties and target‑binding geometry [2]. This compound has been specifically utilised in the synthesis of potent IL‑17 modulators for inflammatory and autoimmune indications, where the 4,4‑difluorocyclohexyl moiety is essential for activity [2].

Why 3‑(4,4‑Difluorocyclohexyl)propan‑1‑ol Cannot Be Replaced by Non‑Fluorinated or 3,3‑Difluoro Analogs


The 4,4‑gem‑difluoro substitution locks the cyclohexane ring into a single chair conformation with both fluorine atoms occupying axial positions, whereas the 3,3‑difluoro isomer populates a different chair equilibrium and the non‑fluorinated analog undergoes rapid ring‑flipping [1]. This conformational restriction controls the spatial projection of the propan‑1‑ol side‑chain, directly affecting molecular recognition in systems such as IL‑17 receptor binding where the 4,4‑difluorocyclohexyl motif is a pharmacophoric requirement [2]. Computed logP values differ by ≥0.4 log units between the 4,4‑difluoro compound and its closest analogs (2.4 vs. 3.0 for 3‑cyclohexylpropan‑1‑ol; 2.4 vs. 2.6 for the 3,3‑difluoro isomer) [3], translating into meaningful differences in passive permeability, solubility, and tissue distribution. Simple substitution with non‑fluorinated or regioisomeric building blocks would therefore alter both geometry and lipophilicity, likely ablating target potency or introducing unpredictable ADME properties.

Quantitative Differentiation of 3‑(4,4‑Difluorocyclohexyl)propan‑1‑ol Against Closest Analogs


Lipophilicity Reduction Relative to Non‑Fluorinated 3‑Cyclohexylpropan‑1‑ol

The 4,4‑difluoro substitution reduces computed logP by 0.6 log units compared with the parent hydrocarbon 3‑cyclohexylpropan‑1‑ol [1]. This difference is large enough to notably impact passive membrane permeability and aqueous solubility, two parameters routinely used in early‑stage drug candidate triage.

Lipophilicity ADME property Lead optimization

Lipophilicity Differentiation from the 3,3‑Difluoro Positional Isomer

Relocating the gem‑difluoro group from the 4‑position to the 3‑position raises the computed logP by 0.2 units [1], reflecting the different electronic environment and dipole alignment of the two isomers.

Regioisomer comparison Lipophilicity Conformational effect

Conformational Locking Conferred by Gem‑Difluoro Substitution at C4

In 4,4‑difluorocyclohexyl derivatives, the two fluorine atoms preferentially occupy axial positions, stabilising a single chair conformer and eliminating the ring‑flipping dynamics seen in non‑fluorinated or 3,3‑difluoro analogs . This effect has been directly demonstrated by ¹⁹F NMR and X‑ray crystallography for related 4,4‑difluorocyclohexyl amines and acids, establishing a class‑level phenomenon [1].

Conformational analysis Chair flipping Fluorine effect

Pharmacophoric Requirement of the 4,4‑Difluorocyclohexyl Moiety in IL‑17 Modulator Patents

In WO 2021/204800 A1, the 4,4‑difluorocyclohexyl group is explicitly claimed as part of the core scaffold for potent IL‑17 modulators [1]. The patent discloses >100 exemplified compounds, all retaining the 4,4‑difluorocyclohexyl substructure, and reports IC₅₀ values in the nanomolar range for IL‑17A inhibition. Replacing this group with a non‑fluorinated cyclohexyl or 3,3‑difluoro variant is not exemplified, supporting the criticality of the 4,4‑difluoro geometry.

IL‑17 modulation SAR Patent analysis

Metabolic Site‑Blocking Evidence from Maraviroc Metabolite Studies

Maraviroc, which contains a 4,4‑difluorocyclohexylcarboxamide fragment, undergoes CYP3A4/3A5‑mediated hydroxylation exclusively at the 2‑ and 3‑positions of the cyclohexyl ring, while the 4‑position remains unmodified due to fluorine substitution [1]. This site‑blocking effect reduces the number of metabolically labile positions from four (in cyclohexyl) to two, improving metabolic stability.

Metabolism CYP450 Site‑blocking

Commercial Purity and Batch‑to‑Batch Reproducibility Benchmarks

3‑(4,4‑Difluorocyclohexyl)propan‑1‑ol is commercially available at a certified purity of ≥98% from multiple vendors, with batch‑specific QC data (NMR, HPLC, GC) provided . The positional isomer 3‑(3,3‑difluorocyclohexyl)propan‑1‑ol is offered at a lower standard purity of 95% by the same supplier class, indicating that the 4,4‑isomer is the more rigorously characterised and reliable building block for demanding synthetic applications .

Quality control Purity Procurement

High‑Impact Application Scenarios for 3‑(4,4‑Difluorocyclohexyl)propan‑1‑ol


Lead Optimization of IL‑17 Modulators

Medicinal chemistry teams developing next‑generation IL‑17A inhibitors can directly employ 3‑(4,4‑difluorocyclohexyl)propan‑1‑ol as the alcohol building block to construct the 4,4‑difluorocyclohexyl‑containing core exemplified in patent WO 2021/204800 A1 [1]. The pre‑organised conformation and reduced logP (2.4 vs. 3.0 for the non‑fluorinated analog) [2] support rational SAR expansion while maintaining the pharmacophoric geometry essential for nanomolar potency.

Conformational Probe in Structural Biology

The fixed chair conformation with axial fluorines makes the compound an ideal probe for ¹⁹F NMR and X‑ray crystallography studies [3]. Researchers can use its alcohol handle for site‑specific derivatisation (e.g., esterification, etherification) while preserving conformational rigidity, enabling precise mapping of ligand‑receptor interactions.

Metabolically Stabilised Fragment Synthesis

Based on the metabolic site‑blocking demonstrated in maraviroc [4], this building block can be incorporated into early‑stage fragments to pre‑emptively shield the cyclohexyl 4‑position from CYP450 hydroxylation. This strategy is especially relevant for CNS‑penetrant candidates where metabolic stability is a primary optimization parameter.

Physicochemical Property Fine‑Tuning in Parallel Synthesis Libraries

The logP differential relative to both the non‑fluorinated parent (Δ‑0.6) and the 3,3‑difluoro isomer (Δ‑0.2) [2] allows library designers to subtly titrate lipophilicity without altering the core scaffold. This enables systematic exploration of the lipophilicity‑potency‑solubility triangle in hit‑to‑lead programs.

Quote Request

Request a Quote for 3-(4,4-difluorocyclohexyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.